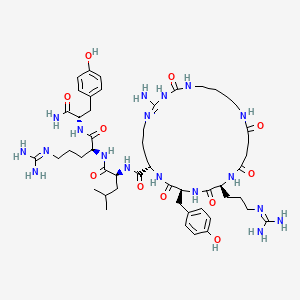

Y4R agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H80N18O11 |

|---|---|

Molecular Weight |

1121.3 g/mol |

IUPAC Name |

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |

InChI |

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

HRFROEUEVCIDOO-BGBFCPIGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Neuropeptide Y Receptor Y4: A Technical Guide to Physiological Function

This guide provides a comprehensive overview of the Neuropeptide Y (NPY) receptor Y4, tailored for researchers, scientists, and professionals in drug development. It delves into the receptor's core physiological functions, signaling mechanisms, and the experimental methodologies used for its characterization.

Introduction to the NPY Y4 Receptor

The Neuropeptide Y receptor Y4, also known as the pancreatic polypeptide (PP) receptor, is a member of the G-protein coupled receptor (GPCR) superfamily. It is distinguished by its high affinity for pancreatic polypeptide, which is its principal endogenous ligand. The Y4 receptor plays a crucial role in a variety of physiological processes, most notably in the regulation of food intake, energy homeostasis, and gastrointestinal functions. Its expression is prominent in the gastrointestinal tract—including the colon, small intestine, and pancreas—as well as in specific regions of the brain, such as the brainstem and hypothalamus, which are key areas for appetite control.

Ligand Binding and Receptor Activation

The Y4 receptor exhibits a distinct preference for pancreatic polypeptide (PP) over other members of the NPY family, such as Neuropeptide Y (NPY) and Peptide YY (PYY). This selectivity is a defining characteristic of the Y4 subtype.

Quantitative Ligand Binding Affinities

The binding affinities of various endogenous ligands for the human Y4 receptor are summarized below. These values (Ki) represent the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand and are indicative of binding affinity.

| Ligand | Receptor Species | K_i (nM) | Assay Type | Cell Line | Radioligand | Reference |

| Pancreatic Polypeptide (PP) | Human | 0.024 | Radioligand Binding | HEK293 | ¹²⁵I-PYY | |

| Peptide YY (PYY) | Human | 5.5 | Radioligand Binding | HEK293 | ¹²⁵I-PYY | |

| Neuropeptide Y (NPY) | Human | 412 | Radioligand Binding | HEK293 | ¹²⁵I-PYY |

Functional Potency of Ligands

The functional potency of ligands is determined by their ability to elicit a biological response upon binding to the receptor. For the Gi/o-coupled Y4 receptor, this is often measured by the inhibition of cyclic AMP (cAMP) production.

| Ligand | Receptor Species | IC₅₀ (nM) | Assay Type | Cell Line | Reference |

| Pancreatic Polypeptide (PP) | Human | 0.11 | cAMP Inhibition | CHO | |

| GR231118 (Antagonist) | Human | 0.4 (K_b) | cAMP Inhibition | CHO |

Signaling Pathways

The NPY Y4 receptor primarily couples to the Gi/o family of G-proteins. Activation of the receptor by an agonist like pancreatic polypeptide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

Primary Signaling Cascade: cAMP Inhibition

The canonical signaling pathway for the Y4 receptor involves the inhibition of adenylyl cyclase activity by the Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).

An In-depth Technical Guide on Y4 Receptor Downstream Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) receptor family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a myriad of physiological processes within the central nervous system. Among its members, the Y4 receptor, which exhibits a high affinity for pancreatic polypeptide (PP), is a key regulator of energy homeostasis, appetite, and neuronal excitability.[1] Understanding the intricate downstream signaling pathways activated by the Y4 receptor in neurons is paramount for the development of novel therapeutic agents targeting metabolic disorders, anxiety, and other neurological conditions. This technical guide provides a comprehensive overview of the core signaling cascades initiated by Y4 receptor activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these complex neuronal processes.

Core Signaling Pathways

The Y4 receptor primarily couples to inhibitory G proteins of the Gi/o family.[2] Upon agonist binding, this interaction initiates a cascade of intracellular events, leading to the modulation of key second messengers and ion channels. The principal downstream signaling pathways are detailed below.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The canonical signaling pathway for the Y4 receptor involves the inhibition of adenylyl cyclase activity. Activation of the Gi/o protein by the Y4 receptor leads to the dissociation of its α subunit (Gαi/o), which directly inhibits adenylylyl cyclase. This enzymatic inhibition results in a significant reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.[2] A decrease in cAMP subsequently leads to reduced activation of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.

Quantitative Data on cAMP Inhibition

| Ligand | Cell Type | Assay Type | IC50 / pIC50 | Maximum Inhibition (%) | Reference |

| Pancreatic Polypeptide (human) | CHO-K1 cells expressing human Y4 receptor | cAMP Hunter™ Assay | pIC50: 8.5 | ~80% | Commercially available assay data |

| [K30(PEG2)]hPP2‐36 | COS-7 cells expressing human Y4 receptor | IP3 accumulation (downstream of cAMP inhibition) | EC50: 9.1 nM | Not Reported | [3] |

Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the Y4 receptor has been shown to induce the phosphorylation and subsequent activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade.[2] This activation is also mediated through the Gi/o protein, and the released Gβγ subunits are thought to play a significant role in initiating this pathway, potentially through the transactivation of receptor tyrosine kinases or via protein kinase C (PKC) dependent mechanisms.[2] The MAPK/ERK pathway is a critical regulator of gene expression, cell proliferation, and differentiation in neurons.

Quantitative Data on ERK Phosphorylation

| Ligand | Cell Type/Tissue | Fold Increase Over Basal | Time Point | Reference |

| Pancreatic Polypeptide | CHO cells expressing human Y4 receptor | Not explicitly quantified, but demonstrated | 5-15 min | [2] |

| Fentanyl (MOR agonist, for comparison) | Striatal Neurons | ~1.95 | 30 min | [4] |

| EGF (EGFR agonist, for comparison) | Differentiated Neurons | ~2.0 | Not Specified | [5] |

Modulation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels

In neurons, Y4 receptor activation leads to the modulation of ion channel activity, most notably the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][7] This effect is mediated by the direct binding of the Gβγ subunits, released upon Gi/o protein activation, to the GIRK channel complex.[8][9] The opening of GIRK channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability and firing rate, representing a key mechanism by which Y4 receptor activation can modulate neural circuits.

Quantitative Data on GIRK Channel Activation

| Agonist | Neuronal Type | Change in Current Density | Method | Reference |

| NPY (Y1 receptor-mediated for comparison) | Rat Thalamic Reticular Neurons | ~75% of baclofen-induced current | Whole-cell patch clamp | [6] |

| Baclofen (GABA-B agonist, for comparison) | Rat Neocortical Pyramidal Dendrites | Significantly larger conductance than in somata | Whole-cell patch clamp | [8] |

Note: Direct quantitative data on the fold-increase in current density for Y4 receptor-mediated GIRK activation in specific neuronal populations is limited in the available literature. The provided data for NPY acting on Y1 receptors and a GABA-B agonist is to illustrate the typical magnitude of GIRK channel activation by Gi/o-coupled receptors in neurons.

Signaling Pathway Diagrams

Experimental Protocols

cAMP Inhibition Assay

This protocol outlines a method for quantifying the inhibition of cAMP production following Y4 receptor activation using a competitive immunoassay.

Methodology:

-

Cell Preparation: Neuronal cells endogenously or recombinantly expressing the Y4 receptor are seeded into 96-well plates and cultured to an appropriate confluency.

-

Assay Conditions: Cells are typically serum-starved for a period to reduce basal signaling. They are then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce a robust cAMP signal. Concurrently, the Y4 receptor agonist (e.g., Pancreatic Polypeptide) is added in a dose-response manner.

-

Lysis and Detection: Following a defined incubation period, the cells are lysed. The concentration of cAMP in the lysate is then determined using a commercially available detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The data is normalized to the forskolin-only control, and the concentration of agonist that produces 50% of the maximal inhibition (IC50) is calculated using a non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol describes the detection and quantification of phosphorylated ERK (pERK) as a measure of MAPK/ERK pathway activation.

Methodology:

-

Cell Stimulation and Lysis: Neuronal cells are treated with the Y4 receptor agonist for various time points. Following stimulation, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (pERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control. The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the fold-change in ERK activation.[10][11]

Electrophysiological Recording of GIRK Channels

This protocol details the whole-cell patch-clamp technique to measure Y4 receptor-mediated activation of GIRK channels in neurons.

Methodology:

-

Preparation: Acute brain slices containing the neurons of interest (e.g., from the hypothalamus) or cultured primary neurons are prepared.

-

Recording Setup: A glass micropipette with a small tip opening is filled with an internal solution and mounted on a micromanipulator. The pipette is carefully brought into contact with the surface of a neuron.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Voltage-Clamp Recording: The neuron's membrane potential is held at a constant voltage (voltage-clamp mode). A high extracellular potassium concentration is often used to increase the inward GIRK current.

-

Data Acquisition and Analysis: A baseline current is recorded. The Y4 receptor agonist is then applied to the bath, and the change in the holding current is measured. The current-voltage (I-V) relationship can be determined by applying a series of voltage steps. The agonist-induced current density is calculated by dividing the current amplitude by the cell capacitance.

Conclusion

The Y4 receptor, through its coupling to Gi/o proteins, orchestrates a complex network of downstream signaling events in neurons. The inhibition of adenylyl cyclase, activation of the MAPK/ERK pathway, and modulation of GIRK channel activity are central to its role in regulating neuronal function and behavior. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Y4 receptor for a range of neurological and metabolic disorders. Future research focusing on the precise spatiotemporal dynamics of these signaling pathways and their integration within specific neuronal circuits will be crucial for a complete understanding of Y4 receptor physiology and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of extracellular signal regulated protein kinase by neuropeptide Y and pancreatic polypeptide in CHO cells expressing the NPY Y(1), Y(2), Y(4) and Y(5) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper dependent ERK1/2 phosphorylation is essential for the viability of neurons and not glia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 7. G-protein-gated inwardly rectifying K+ channel 4 (GIRK4) immunoreactivity in chemically defined neurons of the hypothalamic arcuate nucleus that control body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pancreatic polypeptide and its central Y4 receptors are essential for cued fear extinction and permanent suppression of fear - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Neuropeptide Y4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Neuropeptide Y4 receptor (Y4R), a critical player in appetite regulation, energy homeostasis, and gastrointestinal function. This document details the binding affinities and functional potencies of these ligands, outlines the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to the Neuropeptide Y4 Receptor and its Endogenous Ligands

The Neuropeptide Y4 receptor (Y4R), also known as the Pancreatic Polypeptide Receptor 1 (PP1), is a member of the Class A G-protein coupled receptor (GPCR) family.[1] It is a key component of the Neuropeptide Y (NPY) system, which plays a crucial role in regulating a wide array of physiological processes. The Y4R is unique among the NPY receptors in that its primary endogenous ligand is Pancreatic Polypeptide (PP).[2][3] Two other members of the NPY family of peptides, Peptide YY (PYY) and Neuropeptide Y (NPY), also bind to and activate the Y4R, but generally with lower affinity and potency compared to PP in mammals.[3]

These endogenous ligands are 36-amino acid peptides that are involved in the intricate gut-brain axis, signaling satiety and influencing energy expenditure.[4] Their interaction with the Y4R presents a promising therapeutic target for metabolic disorders such as obesity.

Quantitative Data: Ligand Binding Affinities and Functional Potencies

The interaction of endogenous ligands with the human Y4 receptor has been quantified through various in vitro assays. The binding affinity is typically determined by radioligand competition binding assays and is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). The functional potency is often measured in cell-based assays that quantify the downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the mobilization of intracellular calcium, and is expressed as the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50).

| Ligand | Receptor | Assay Type | pKi | Reference |

| Pancreatic Polypeptide (human) | human Y4 | Radioligand Competition | 10.25 | [2] |

| Peptide YY (human) | human Y4 | Radioligand Competition | 9.06 | [2] |

| Neuropeptide Y (human) | human Y4 | Radioligand Competition | 8.68 | [2] |

Table 1: Binding Affinities of Endogenous Ligands at the Human Y4 Receptor.

| Ligand | Receptor | Assay Type | pEC50 | Reference |

| Pancreatic Polypeptide (human) | human Y4 | cAMP Inhibition | ~9.0 | [2] |

| Pancreatic Polypeptide (bovine) | human Y4 | Ion Transport | ~8.5 | [5] |

| Pancreatic Polypeptide (porcine) | human Y4 | Ion Transport | ~8.5 | [5] |

| Peptide YY (human) | human Y4 | Inositol Phosphate Turnover | Inactive | [6] |

| Neuropeptide Y (human) | human Y4 | Inositol Phosphate Turnover | ~6.0 | [6] |

Table 2: Functional Potencies of Endogenous Ligands at the Human Y4 Receptor.

Signaling Pathways of the Neuropeptide Y4 Receptor

The Y4R primarily signals through the heterotrimeric G-protein Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, in some cellular contexts, the Y4R can couple to the Gq G-protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations.[8]

Figure 1: Y4 Receptor Gi-Coupled Signaling Pathway.

Figure 2: Y4 Receptor Gq-Coupled Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a typical whole-cell radioligand competition binding assay to determine the affinity of unlabeled ligands for the Y4 receptor.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human Y4 receptor.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-Pancreatic Polypeptide ([¹²⁵I]-PP).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligands: Pancreatic Polypeptide, Peptide YY, Neuropeptide Y, and test compounds.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

Cell harvester and scintillation counter.

Procedure:

-

Culture Y4R-expressing cells to confluency in appropriate multi-well plates.

-

Prepare serial dilutions of unlabeled ligands in binding buffer.

-

On the day of the experiment, wash the cells once with binding buffer.

-

Add binding buffer, unlabeled ligand (or vehicle for total binding), and a fixed concentration of radioligand (typically at or below its Kd) to each well. For non-specific binding, add a high concentration of an unlabeled Y4R ligand.

-

Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the assay by rapidly aspirating the incubation mixture and washing the cells multiple times with ice-cold wash buffer using a cell harvester to collect the bound radioligand on glass fiber filters.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pancreatic Polypeptide | Pancreapedia [pancreapedia.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Role of the Y4 Receptor in the Hypothalamus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system is a critical regulator of numerous physiological processes, with its receptors distributed throughout the central nervous system. Among these, the Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), has garnered significant attention for its role in appetite regulation and energy homeostasis, primarily through its interaction with pancreatic polypeptide (PP).[1] The hypothalamus, a key integration center for metabolic signals, is a primary site of Y4R expression and function. Understanding the precise expression, localization, and signaling of Y4R in the hypothalamus is paramount for the development of novel therapeutics targeting obesity and related metabolic disorders. This technical guide provides a comprehensive overview of Y4R in the hypothalamus, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Y4R Expression and Localization in Hypothalamic Nuclei

The expression of Y4R is not uniform across the hypothalamus, with specific nuclei exhibiting higher densities of the receptor. This differential localization is crucial for its function in mediating satiety signals.

Quantitative Data on Y4R Expression

While precise, universally standardized quantitative data for Y4R expression remains an area of active research, a synthesis of findings from various studies using techniques like in situ hybridization and receptor autoradiography provides a semi-quantitative landscape of its distribution. The following table summarizes the relative expression levels of Y4R mRNA and protein in key hypothalamic nuclei.

| Hypothalamic Nucleus | Relative Y4R mRNA Expression | Relative Y4R Protein (Binding Sites) | Key References |

| Arcuate Nucleus (ARC) | High | High | [2][3][4] |

| Paraventricular Nucleus (PVN) | Moderate | Moderate | [5][6][7] |

| Ventromedial Nucleus (VMH) | Moderate | Low to Moderate | [8][9] |

| Lateral Hypothalamic Area (LHA) | Low | Low | [10] |

| Suprachiasmatic Nucleus (SCN) | Low | Low | [6] |

Note: Relative expression levels are compiled from qualitative and semi-quantitative descriptions in the cited literature (e.g., "dense," "moderate," "low").

Studies have shown that Y4 receptors are critically involved in the anorexigenic signaling pathway.[3] Pancreatic polypeptide, a key ligand for Y4R, activates neurons in the arcuate nucleus, a region accessible to circulating peptides.[3] This activation leads to a cascade of events that ultimately suppress food intake.

Y4R Signaling Pathways in the Hypothalamus

The Y4R is a G protein-coupled receptor that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This canonical pathway is central to its neuromodulatory effects.

Canonical Gαi Signaling Pathway

Caption: Canonical Y4R signaling pathway via Gαi coupling.

Recent evidence also suggests that Y4R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, although this pathway appears to be less prominent than the Gαi-mediated pathway.[1]

Experimental Protocols for Studying Y4R Expression and Localization

The following sections provide detailed methodologies for key experiments used to investigate Y4R in the hypothalamus.

In Situ Hybridization (ISH) for Y4R mRNA Detection

This protocol outlines the steps for detecting Y4R mRNA in hypothalamic tissue sections.

1. Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[12]

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.[12]

-

Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.[12]

-

Freeze the brain in isopentane cooled with dry ice and store it at -80°C.

-

Cut 14-20 µm thick coronal sections of the hypothalamus using a cryostat and mount them on RNase-free slides.[13]

2. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Y4R mRNA sequence.[14] A sense probe should also be prepared as a negative control.

3. Hybridization:

-

Air-dry the sections and fix them with 4% PFA.

-

Treat with proteinase K to improve probe penetration.

-

Acetylate the sections to reduce background staining.

-

Dehydrate the sections through a series of ethanol washes.

-

Apply the hybridization solution containing the DIG-labeled probe and incubate overnight at 65°C in a humidified chamber.[13]

4. Post-Hybridization Washes:

-

Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove the unbound probe.[13]

5. Immunodetection:

-

Block non-specific binding sites with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).[13]

-

Wash to remove the unbound antibody.

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent substrate.[13]

6. Imaging and Analysis:

-

Dehydrate the sections and mount with a coverslip.

-

Image the sections using a light or fluorescence microscope.

-

Quantify the signal intensity in different hypothalamic nuclei.

Caption: Experimental workflow for in situ hybridization.

Immunohistochemistry (IHC) for Y4R Protein Localization

This protocol describes the immunodetection of Y4R protein in hypothalamic sections.

1. Tissue Preparation:

-

Follow the same perfusion and fixation protocol as for ISH.

-

Cut 20-40 µm thick coronal sections of the hypothalamus using a cryostat or a vibratome.

2. Antigen Retrieval (if necessary):

-

For some antibodies, antigen retrieval may be required to unmask the epitope. This can be done by heating the sections in a citrate buffer.

3. Immunohistochemical Staining:

-

Wash the sections in PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide (for HRP-based detection).

-

Block non-specific binding with a blocking solution (e.g., normal serum in PBS with Triton X-100).

-

Incubate the sections with a primary antibody specific to Y4R overnight at 4°C.

-

Wash to remove the unbound primary antibody.

-

Incubate with a biotinylated secondary antibody.

-

Wash and then incubate with an avidin-biotin-peroxidase complex (ABC).

-

Develop the signal with a chromogenic substrate like diaminobenzidine (DAB).

4. Imaging and Analysis:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Image using a light microscope and analyze the distribution and density of Y4R-immunoreactive cells and fibers.

Receptor Autoradiography for Y4R Binding Sites

This technique allows for the visualization and quantification of Y4R binding sites using a radiolabeled ligand.

1. Tissue Preparation:

-

Rapidly dissect the brain, freeze it in isopentane cooled with dry ice, and store it at -80°C.

-

Cut 14-20 µm thick coronal sections of the hypothalamus using a cryostat and mount them on gelatin-coated slides.

2. Radioligand Binding:

-

Pre-incubate the sections in a buffer to remove endogenous ligands.

-

Incubate the sections with a radiolabeled Y4R-selective ligand (e.g., ¹²⁵I-labeled PP) in a binding buffer.[2][15]

-

For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled Y4R agonist.[2]

3. Washing and Drying:

-

Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Briefly rinse in distilled water to remove salts.

-

Dry the sections rapidly under a stream of cold, dry air.

4. Signal Detection and Analysis:

-

Expose the slides to a phosphor imaging screen or autoradiographic film.

-

Develop the film or scan the screen.

-

Quantify the density of binding sites in different hypothalamic nuclei by comparing the signal intensity to co-exposed radioactive standards.

Conclusion

The Y4 receptor in the hypothalamus is a key player in the intricate network that governs energy balance. Its specific localization within nuclei like the arcuate nucleus, coupled with its inhibitory signaling pathway, makes it a promising target for therapeutic interventions against obesity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the precise mechanisms of Y4R function and to screen for novel pharmacological agents. Future studies focusing on generating more granular quantitative data and exploring the potential for biased agonism at the Y4R will be crucial in translating our understanding of this receptor into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropeptide Y gene expression and receptor autoradiography in hypertensive and normotensive rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Role of Arcuate Y4 Receptors and the Melanocortin System in Pancreatic Polypeptide-Induced Reduction in Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conservation of Expression of Neuropeptide Y5 Receptor between Human and Rat Hypothalamus and Limbic Regions Suggests an Integral Role in Central Neuroendocrine Control | Journal of Neuroscience [jneurosci.org]

- 5. Activation of hypothalamic NPY, AgRP, MC4R, AND IL-6 mRNA levels in young Lewis rats with early-life diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrastructural localization of neuropeptide Y in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrastructural localization of neuropeptide Y and galanin immunoreactivity in the paraventricular nucleus of the hypothalamus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cellular and molecular landscape of hypothalamic patterning and differentiation from embryonic to late postnatal development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization of neuropeptide Y-like immunoreactivity in the cat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroanatomy of melanocortin-4 receptor pathway in the lateral hypothalamic area - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Molecular design of hypothalamus development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuropeptide Y receptor binding sites in rat brain: differential autoradiographic localizations with 125I-peptide YY and 125I-neuropeptide Y imply receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Y4 Receptor Activation in Energy Expenditure and Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a G protein-coupled receptor, and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the gut-brain axis that governs energy homeostasis. Activation of the Y4R, particularly through peripheral administration of PP or selective agonists, exerts potent anorexigenic effects, leading to reduced food intake, decreased body weight gain, and increased energy expenditure. These effects are primarily mediated through Y4R expressed in key hypothalamic and brainstem regions, such as the arcuate nucleus (ARC) and the dorsal vagal complex (DVC). Mechanistically, Y4R activation is coupled to the inhibitory G-protein (Gi), leading to the suppression of adenylyl cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences downstream neuropeptide pathways, notably stimulating the anorexigenic pro-opiomelanocortin (POMC) system. The demonstrated efficacy of Y4R activation in promoting negative energy balance has positioned it as a promising therapeutic target for the development of anti-obesity pharmacotherapies. This guide provides a comprehensive overview of the Y4R system, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining common experimental protocols.

Y4 Receptor Signaling Pathway

The Y4 receptor is a class A G protein-coupled receptor (GPCR) that preferentially binds Pancreatic Polypeptide (PP) with high affinity.[1][2] The canonical signaling pathway initiated by Y4R activation involves coupling to an inhibitory G-protein (Gi/o).[3] Upon ligand binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] Reduced cAMP levels lead to decreased activity of downstream effectors like Protein Kinase A (PKA), ultimately modulating neuronal activity and gene expression to regulate energy balance.[4] Specifically, in the arcuate nucleus of the hypothalamus, Y4R activation on GABAergic neurons leads to the stimulation of adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, increasing α-Melanocyte-stimulating hormone (α-MSH) signaling.[5][6]

Quantitative Effects of Y4R Activation on Energy Homeostasis

Peripheral activation of the Y4 receptor consistently leads to a reduction in food intake and body weight, alongside an increase in energy expenditure. The tables below summarize quantitative data from key preclinical studies in rodent models.

Table 1: Effects of Y4R Agonists on Food Intake and Body Weight

| Model Organism | Y4R Agonist / Treatment | Dosage / Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| C57BL/6J Mice (Normal Diet) | BVD-74D | 10 mg/kg (i.p.) | Significant decrease at 1, 2, 4, 8, and 24 hours | Significant decrease in weight gain | [7] |

| C57BL/6J Mice (High-Fat Diet) | BVD-74D | 10 mg/kg (i.p.) | Significant decrease at 1, 2, and 4 hours | Not specified | [7] |

| ob/ob Mice | Pancreatic Polypeptide (PP) | Repeated i.p. administration (6 days) | Decreased food intake | Decreased body weight gain | [8][9] |

| FLS-ob/ob Mice | BVD-74D | 10 mg/kg (i.p.) | Significant decrease at 2 and 4 hours | Not specified | [7] |

| Humans (Normal Weight) | Pancreatic Polypeptide (PP) | Infusion over 24 hours | ~25% reduction in cumulative 24-hour energy intake | Not applicable | [8][10] |

i.p. = intraperitoneal

Table 2: Effects of Y4R Activation on Energy Expenditure and Metabolism

| Model Organism | Y4R Agonist / Treatment | Key Metric | Result | Reference |

| Obese Rodents | Pancreatic Polypeptide (PP) | Oxygen Consumption (VO₂) | Significantly increased 1-2 hours post-injection | [8][9] |

| Wild-Type Mice | Pancreatic Polypeptide (PP) | Energy Expenditure | Increased | [11] |

| Y4⁻/⁻ Knockout Mice | Genetic Deletion | Energy Expenditure | Significantly increased | [12][13] |

| Y4⁻/⁻ Knockout Mice | Genetic Deletion | Physical Activity | Significantly increased | [12][13] |

| Y2⁻/⁻Y4⁻/⁻ Double Knockout Mice | Genetic Deletion | Energy Expenditure | Synergistically and significantly increased | [13][14] |

| Y2⁻/⁻Y4⁻/⁻ Double Knockout Mice | Genetic Deletion | Respiratory Exchange Ratio (RER) | Decreased (indicating increased fat utilization) | [13] |

Key Experimental Protocols

Reproducible and accurate measurement of metabolic parameters is crucial for evaluating the effects of Y4R activation. Below are detailed methodologies for commonly cited experiments.

Measurement of Energy Expenditure, RER, and Activity via Indirect Calorimetry

This protocol outlines the use of an open-circuit indirect calorimeter system (e.g., TSE PhenoMaster/LabMaster or Columbus Instruments CLAMS) to assess metabolic phenotypes in mice.[15][16]

Objective: To simultaneously measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), energy expenditure (Heat), and spontaneous physical activity.

Methodology:

-

Animal Acclimation:

-

Individually house mice in the metabolic chambers for a 48-72 hour acclimation period before data collection begins.[16][17]

-

Ensure free access to food and water, and maintain a consistent light-dark cycle and ambient temperature (thermoneutrality, ~30°C, is often preferred to measure basal expenditure).[18]

-

-

System Calibration:

-

Data Collection:

-

Set the software to record data continuously at set intervals (e.g., every 20-30 minutes) for a minimum of 72 hours to capture multiple light-dark cycles.[16]

-

Air is passed through the chamber at a known flow rate, and the concentrations of O₂ and CO₂ in the air entering and exiting the chamber are measured to calculate consumption and production.

-

-

Data Analysis:

-

Export raw data (VO₂, VCO₂, activity counts, food/water intake) for analysis.

-

Calculate the Respiratory Exchange Ratio (RER): RER = VCO₂ / VO₂. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[15]

-

Calculate Energy Expenditure (Heat) using the Weir formula or a simplified version: Heat (kcal/hr) = (3.815 + 1.232 * RER) * VO₂.[15]

-

Assessment of Food Intake and Body Weight

Objective: To measure the direct effect of a Y4R agonist on feeding behavior and body weight change.

Methodology:

-

Animal Housing: Individually house mice to allow for precise measurement of individual food consumption.

-

Baseline Measurement: Before treatment, measure and record the baseline body weight and 24-hour food intake for several days to establish a stable baseline for each animal.

-

Administration of Compound: Administer the Y4R agonist (e.g., PP, BVD-74D) or vehicle control via the desired route (typically intraperitoneal, i.p.).[7][9]

-

Post-Administration Monitoring:

-

Measure food intake at specific time points after injection (e.g., 1, 2, 4, 8, and 24 hours).[7] This is done by weighing the provided food at the start and end of each interval, accounting for any spillage.

-

Record body weight daily at the same time each day to monitor changes over the course of the study (for both acute and chronic treatment paradigms).[7][8]

-

-

Data Presentation: Express food intake as cumulative intake (grams) over time. Express body weight as absolute change (grams) or percent change from baseline.

Conclusion and Therapeutic Outlook

The activation of the Y4 receptor pathway presents a compelling strategy for combating obesity and metabolic disorders. Peripherally acting Y4R agonists robustly decrease food intake and body weight while simultaneously increasing energy expenditure, a dual action that is highly desirable for weight loss therapeutics. The anorexigenic effects are mediated centrally through the hypothalamus and brainstem, influencing key neuropeptidergic circuits that control satiety.[5][19] Preclinical data, summarized herein, provide strong evidence for the efficacy of this system. Future drug development efforts may focus on creating long-acting, selective Y4R agonists or multi-agonists that co-target Y4R and other metabolic receptors (e.g., Y2R or GLP-1R) to achieve synergistic effects on energy homeostasis.[1][20][21] This technical guide provides the foundational data and methodologies for researchers aiming to further explore and harness the therapeutic potential of the Y4 receptor.

References

- 1. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ispub.com [ispub.com]

- 3. Inhibitory role of Gi-coupled receptors on cAMP-driven cancers with focus on opioid receptors in lung adenocarcinoma and its stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Critical Role of Arcuate Y4 Receptors and the Melanocortin System in Pancreatic Polypeptide-Induced Reduction in Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory effects of Y4 receptor agonist (BVD-74D) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. Characterization of the effects of pancreatic polypeptide in the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pancreatic polypeptide reduces appetite and food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pancreatic polypeptide controls energy homeostasis via Npy6r signaling in the suprachiasmatic nucleus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Y2 and Y4 receptor signaling synergistically act on energy expenditure and physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]

- 16. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]

- 17. m.youtube.com [m.youtube.com]

- 18. Determining Basal Energy Expenditure and the Capacity of Thermogenic Adipocytes to Expend Energy in Obese Mice [jove.com]

- 19. The role of pancreatic polypeptide in the regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuropeptide Y (NPY) Y2 receptor-selective agonist inhibits food intake and promotes fat metabolism in mice: combined anorectic effects of Y2 and Y4 receptor-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pancreatic Polypeptide: A Native Agonist of the Y4 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic Polypeptide (PP), a 36-amino acid hormone synthesized by the pancreatic islets of Langerhans, plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal functions. Its physiological effects are primarily mediated through its high-affinity interaction with the Neuropeptide Y Receptor Y4 (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily. As the native agonist for the Y4 receptor, PP's signaling cascade is a key area of investigation for the development of therapeutics targeting obesity and related metabolic disorders. This technical guide provides an in-depth overview of the biochemical and cellular mechanisms of PP action at the Y4 receptor, including a summary of its binding and functional characteristics, detailed experimental protocols for its study, and a visual representation of its signaling pathways and experimental workflows.

Introduction

Pancreatic Polypeptide (PP) is a member of the Neuropeptide Y (NPY) family of peptides, which also includes NPY and Peptide YY (PYY).[1][2] While all three peptides can interact with the family of Y receptors, PP exhibits a distinct preference and high affinity for the Y4 receptor subtype.[3][4] The activation of the Y4 receptor by PP in key brain regions, such as the hypothalamus and brainstem, leads to the suppression of orexigenic pathways and the promotion of anorexigenic signals, ultimately resulting in reduced food intake and body weight.[1][5] The Y4 receptor is primarily coupled to inhibitory G proteins (Gi/Go), leading to the attenuation of intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This guide will delve into the quantitative aspects of this interaction and provide the necessary technical details for its investigation in a research setting.

Quantitative Data Presentation

The interaction between Pancreatic Polypeptide and the Y4 receptor has been characterized by various binding and functional assays. The following tables summarize the key quantitative data from the scientific literature.

Table 1: Binding Affinity of Pancreatic Polypeptide (PP) for the Y4 Receptor

| Ligand | Receptor Species/System | Assay Type | Radioligand | Affinity (IC50/Ki) | Reference |

| Human PP | Rabbit Kidney PP Receptor | Competition Binding | [¹²⁵I]hPP | 10 pM (IC50) | [3] |

| Human PP | Rat Y4 Receptor | Competition Binding | [¹²⁵I]hPP | 10 pM (IC50) | [3] |

| Human PP | Human Y4 Receptor | Competition Binding | [¹²⁵I]hPP | 176 ± 11 pM (IC50) | [3] |

| Human PP | Human Y4 Receptor | Competition Binding | [¹²⁵I]PYY | 0.26 nM (IC50) | [7] |

| Chicken PP | Chicken Y4 Receptor (COS-7 cells) | Competition Binding | [¹²⁵I]pPYY | 140 pM (Ki) | [6] |

Table 2: Functional Potency of Pancreatic Polypeptide (PP) at the Y4 Receptor

| Ligand | Receptor System | Assay Type | Parameter Measured | Potency (EC50) | Reference |

| Human PP | Wild-type human Y4R (HEK293 cells) | IP Accumulation | Inositol Phosphate | 0.852 nM | [7] |

| Human PP | Tyr2.64Ala mutant hY4R (HEK293 cells) | IP Accumulation | Inositol Phosphate | 55.4 nM | [7] |

| Human PP | Asp2.68Ala mutant hY4R (HEK293 cells) | IP Accumulation | Inositol Phosphate | 79.8 nM | [7] |

Signaling Pathways

Activation of the Y4 receptor by Pancreatic Polypeptide predominantly initiates a signaling cascade through the Gi/Go family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Figure 1: Pancreatic Polypeptide - Y4 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a whole-cell radioligand competition binding assay to determine the affinity of unlabeled Pancreatic Polypeptide for the Y4 receptor.

Materials:

-

HEK293 cells stably expressing the human Y4 receptor (hY4R).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY) or [¹²⁵I]-labeled human Pancreatic Polypeptide ([¹²⁵I]hPP).

-

Unlabeled Pancreatic Polypeptide (competitor).

-

Non-specific binding control: High concentration of unlabeled PP (e.g., 1 µM).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Seed HEK293-hY4R cells in 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight to allow for cell attachment.

-

Assay Preparation:

-

Prepare serial dilutions of unlabeled Pancreatic Polypeptide in binding buffer.

-

Prepare the radioligand solution in binding buffer at a final concentration of approximately 50-100 pM.

-

Prepare the non-specific binding control.

-

-

Assay Execution:

-

Wash the cell monolayers twice with ice-cold binding buffer.

-

Add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the unlabeled PP serial dilutions to the appropriate wells.

-

Add 50 µL of the radioligand solution to all wells.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Termination and Washing:

-

Aspirate the assay medium and rapidly wash the cells three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

-

-

Cell Lysis and Counting:

-

Add 100 µL of 0.1 M NaOH to each well to lyse the cells.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled PP concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 2: Workflow for Radioligand Competition Binding Assay.

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by Pancreatic Polypeptide in cells expressing the Y4 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the hY4R.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Pancreatic Polypeptide.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque cell culture plates.

Procedure:

-

Cell Culture: Seed CHO-K1-hY4R cells in 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.

-

Assay Preparation:

-

Prepare serial dilutions of Pancreatic Polypeptide in stimulation buffer.

-

Prepare a stock solution of forskolin in stimulation buffer (e.g., 10 µM).

-

-

Assay Execution:

-

Aspirate the culture medium and replace it with 25 µL of the serially diluted Pancreatic Polypeptide or buffer (for control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the forskolin solution to all wells to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the measured cAMP levels against the logarithm of the Pancreatic Polypeptide concentration.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production using non-linear regression analysis.

-

Figure 3: Workflow for cAMP Functional Assay.

Conclusion

Pancreatic Polypeptide is a critical endogenous agonist of the Y4 receptor, playing a key role in the regulation of appetite and energy balance. The high affinity and potent functional activity of PP at the Y4R make this signaling system an attractive target for the development of novel therapeutics for metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of the PP-Y4R axis and to explore its therapeutic potential. The provided diagrams of the signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex mechanisms underlying the physiological effects of Pancreatic Polypeptide.

References

- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreatic Polypeptide | Pancreapedia [pancreapedia.org]

- 5. Y4 receptors and pancreatic polypeptide regulate food intake via hypothalamic orexin and brain-derived neurotropic factor dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pancreatic Polypeptide Is Recognized by Two Hydrophobic Domains of the Human Y4 Receptor Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Characterization of a Selective Y4 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of a representative selective agonist for the Neuropeptide Y4 receptor (Y4R). The Y4R, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the regulation of food intake, energy homeostasis, and gastrointestinal motility. This document outlines the binding affinity, functional potency, and signaling pathways associated with a model peptidic Y4R agonist, referred to herein as "Representative Y4R Agonist," based on publicly available scientific literature. Detailed experimental protocols for key assays are also provided to facilitate the characterization of novel Y4R-targeting compounds.

Data Presentation: Quantitative Pharmacology

The pharmacological profile of the Representative Y4R Agonist has been determined through a series of in vitro assays. The following tables summarize the quantitative data for its binding affinity and functional potency at the human Y4 receptor.

Table 1: Binding Affinity of Representative Y4R Agonist

| Parameter | Radioligand | Cell Line | Value | Reference |

| pKi | [¹²⁵I]-Pancreatic Polypeptide | CHO-K1 cells expressing human Y4R | 8.43 | [1] |

| Ki (nM) | [¹²⁵I]-Pancreatic Polypeptide | CHO-K1 cells expressing human Y4R | ~3.7 | Calculated |

Note: Ki value is calculated from the pKi value (Ki = 10^(-pKi)).

Table 2: Functional Potency of Representative Y4R Agonist

| Assay Type | Readout | Cell Line | pEC₅₀ | EC₅₀ (nM) | Emax (%) | Reference |

| Calcium Mobilization | Intracellular Ca²⁺ increase | CHO-K1 cells co-expressing human Y4R and a Gα subunit | ~7.5 | ~32 | Partial Agonist | [1] |

| cAMP Inhibition | Decrease in forskolin-stimulated cAMP | HEK293 cells expressing human Y4R | ~8.0 | ~10 | Full Agonist | [2][3] |

Signaling Pathways

Activation of the Y4 receptor by an agonist initiates a cascade of intracellular signaling events. The Y4R is known to couple to multiple G-protein families, primarily Gi/o and to a lesser extent, Gq.

-

Gi/o Pathway: Upon agonist binding, the activated Y4R promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This is a primary signaling mechanism for the Y4 receptor.

-

Gq Pathway: In some cellular contexts, the Y4R can also couple to Gq proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration.[4]

References

- 1. Oligopeptides as Neuropeptide Y Y4 Receptor Ligands: Identification of a High-Affinity Tetrapeptide Agonist and a Hexapeptide Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Application Notes: In Vivo Administration of Y4R Agonist-1 in Mice for Metabolic Studies

For Research Use Only.

Introduction

The Neuropeptide Y (NPY) receptor family, comprised of subtypes Y1, Y2, Y4, and Y5, are G-protein-coupled receptors (GPCRs) that play critical roles in regulating energy homeostasis, food intake, and metabolism.[1] The Y4 receptor (Y4R) is preferentially activated by Pancreatic Polypeptide (PP), a 36-amino acid peptide released from the pancreas after meals.[1] Activation of the Y4R is associated with anorexigenic effects, leading to reduced food intake and potential therapeutic applications for obesity and related metabolic disorders.[2][3] Peripherally administered PP has been shown to suppress food intake in mice.[4]

These application notes provide a detailed protocol for the in vivo administration of Y4R Agonist-1 , a hypothetical selective agonist of the Y4 receptor, to mice. The primary application detailed is the assessment of the agonist's effect on food intake and body weight, a key pharmacodynamic endpoint for this target.

Y4 Receptor Signaling Pathway

The Y4 receptor is predominantly a Gi-coupled GPCR.[5] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade is a key mechanism through which Y4R activation mediates its physiological effects.[2]

Experimental Protocols

Preparation of this compound Solution

This protocol is based on the reconstitution of a lyophilized peptide agonist.

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

Procedure:

-

Calculate Required Volume: Determine the volume of saline needed to achieve the desired stock concentration (e.g., 1 mg/mL). Refer to the manufacturer's Certificate of Analysis for the net peptide content.

-

Reconstitution: Briefly centrifuge the vial of lyophilized agonist to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile saline to the vial.

-

Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration for injection using sterile saline. The final injection volume for a mouse is typically 100-200 µL (5-10 mL/kg).

In Vivo Administration and Food Intake Study

This protocol outlines a typical acute food intake study following peripheral administration of the agonist.

Materials:

-

Male C57BL/6J mice (8-12 weeks old), single-housed

-

Prepared this compound and vehicle (saline) solutions

-

Insulin syringes (e.g., 29-31G)

-

Metabolic cages or standard cages with pre-weighed food hoppers

-

Analytical balance (accurate to 0.01 g)

Experimental Workflow:

References

- 1. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pancreatic polypeptide: a possible role in the regulation of food intake in the mouse. Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of pancreatic polypeptide in regulation of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Y4R agonist-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y4R agonist-1 is a potent agonist for the Neuropeptide Y Receptor Y4 (Y4R), with a reported Ki of 0.048 nM.[1] The Y4 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily activated by pancreatic polypeptide (PP) and plays a significant role in regulating food intake, energy expenditure, and anxiety.[2] This document provides detailed application notes and protocols for the solubility testing and preparation of this compound for in vitro and in vivo experiments.

Data Presentation: Physicochemical Properties and Solubility

Due to the proprietary nature of this compound, specific details regarding its amino acid sequence and physicochemical properties are not publicly available. However, based on general characteristics of peptide agonists, a systematic approach to solubility testing is recommended. The following table summarizes the recommended solvents for initial solubility testing and provides a template for recording experimental observations.

| Solvent | Recommended Starting Concentration | Observations (e.g., clear solution, precipitate, suspension) | Notes |

| Sterile, distilled water | 1 mg/mL | Many peptides are water-soluble. | |

| 0.1% Acetic Acid in sterile water | 1 mg/mL | For basic peptides. | |

| 0.1% Ammonium Hydroxide in sterile water | 1 mg/mL | For acidic peptides. | |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | A common solvent for hydrophobic peptides. | |

| 50% Acetonitrile in sterile water | 1 mg/mL | For hydrophobic peptides. |

Note: It is crucial to test the solubility of a small aliquot of the peptide before preparing a bulk stock solution.

Experimental Protocols

General Handling and Storage of Lyophilized this compound

Lyophilized peptides are generally stable at room temperature for short periods.[3] However, for long-term storage, it is recommended to store the unopened vial at -20°C or -80°C.[4][5][6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[4]

Protocol for Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Materials:

-

This compound (lyophilized powder)

-

Sterile, distilled water

-

0.1% Acetic Acid in sterile water

-

0.1% Ammonium Hydroxide in sterile water

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the vial of lyophilized this compound to room temperature.

-

Weigh a small, accurately measured amount of the peptide (e.g., 1 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.

-

Add a calculated volume of the first solvent (e.g., sterile water) to achieve the desired starting concentration (e.g., 1 mg/mL).

-

Gently vortex the tube for 30 seconds.

-

Visually inspect the solution for clarity. If the peptide has not fully dissolved, sonicate the tube for 5-10 minutes.[8]

-

If the peptide remains insoluble, proceed to the next solvent in the table above. For acidic or basic peptides, a small amount of dilute acid or base can aid dissolution.[9][10]

-

For peptides that are insoluble in aqueous solutions, attempt to dissolve them in a small amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration.[10][11]

-

Record your observations for each solvent in a table similar to the one provided above.

Protocol for Preparation of a Stock Solution

Once the optimal solvent has been determined, a concentrated stock solution can be prepared.

Materials:

-

This compound (lyophilized powder)

-

Optimal solvent as determined from the solubility testing protocol

-

Sterile, conical tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate the vial of lyophilized this compound to room temperature.

-

Calculate the required amount of peptide and solvent to achieve the desired stock solution concentration (e.g., 10 mM).

-

Carefully weigh the peptide and transfer it to a sterile conical tube.

-

Add the appropriate volume of the chosen solvent to the tube.

-

Vortex the solution until the peptide is completely dissolved. Sonication can be used if necessary.

-

For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][7]

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw a single aliquot of the this compound stock solution.

-

Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

When using a stock solution prepared in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay does not exceed a level that is toxic to the cells (typically ≤0.1% - 0.5% DMSO).[10][12]

-

Gently mix the working solutions before adding them to the cells.

Mandatory Visualizations

Caption: Y4 Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound.

Caption: Solvent Selection Decision Tree.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 4. NIBSC - Peptide Storage [nibsc.org]

- 5. jpt.com [jpt.com]

- 6. corepeptides.com [corepeptides.com]

- 7. limitlesslifenootropics.com [limitlesslifenootropics.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. proimmune.com [proimmune.com]

- 10. biocat.com [biocat.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Lentiviral Overexpression of Y4 Receptor in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, is preferentially activated by pancreatic polypeptide (PP) and is involved in various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility.[1][2] Stable and robust overexpression of Y4R in a well-characterized cell line like Human Embryonic Kidney 293 (HEK293) cells is crucial for studying its pharmacology, downstream signaling pathways, and for the development of novel therapeutic agents targeting this receptor. Lentiviral vectors are a powerful tool for achieving stable and high-level transgene expression in a wide range of cell types, including HEK293 cells.[3][4]

These application notes provide detailed protocols for the lentiviral production and subsequent transduction of HEK293 cells to create a stable Y4R-expressing cell line. Furthermore, it outlines methods for the characterization of Y4R expression and its functional coupling to downstream signaling pathways.

Data Presentation

Table 1: Lentiviral Transduction Efficiency of HEK293 Cells with Y4R-IRES-GFP Construct

| Multiplicity of Infection (MOI) | Percentage of GFP-Positive Cells (%) |

| 1 | 25.3 ± 3.1 |

| 5 | 78.9 ± 5.5 |

| 10 | 95.2 ± 2.8 |

| 20 | >99 |

Data are presented as mean ± standard deviation from three independent experiments. Transduction efficiency was determined by flow cytometry analysis of Green Fluorescent Protein (GFP) expression 72 hours post-transduction.

Table 2: Characterization of Y4R Expression in Transduced HEK293 Cells

| Parameter | Value | Method |

| Protein Expression | ||

| Y4R Protein (monomer) | ~80 kDa | Western Blot |

| Y4R Protein (dimer) | ~160 kDa | Western Blot (with cross-linker)[5] |

| Radioligand Binding | ||

| Bmax | 2.5 ± 0.3 pmol/mg protein | Saturation binding with [¹²⁵I]-PYY |

| Kd | 0.5 ± 0.1 nM | Saturation binding with [¹²⁵I]-PYY |

| Receptor Affinity | ||

| Pancreatic Polypeptide (PP) pKi | 9.5 ± 0.2 | Competition binding vs [¹²⁵I]-PYY |

| Neuropeptide Y (NPY) pKi | 7.8 ± 0.3 | Competition binding vs [¹²⁵I]-PYY |

| Peptide YY (PYY) pKi | 8.2 ± 0.2 | Competition binding vs [¹²⁵I]-PYY |

Bmax (maximum binding capacity) and Kd (dissociation constant) values were determined from saturation binding experiments. pKi (inhibitory constant) values were calculated from competition binding assays.

Table 3: Functional Characterization of Y4R Signaling in Transduced HEK293 Cells

| Agonist | pEC50 (cAMP Inhibition) | Emax (% Inhibition) |

| Pancreatic Polypeptide (PP) | 9.2 ± 0.1 | 95 ± 5 |

| Neuropeptide Y (NPY) | 7.5 ± 0.2 | 88 ± 7 |

| Peptide YY (PYY) | 8.0 ± 0.1 | 92 ± 6 |

pEC50 (negative logarithm of the half-maximal effective concentration) and Emax (maximum effect) values were determined from cAMP inhibition assays in forskolin-stimulated cells.[6]

Experimental Protocols

Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles encoding the human Y4R gene. For enhanced monitoring of transduction, a bicistronic vector containing an Internal Ribosome Entry Site (IRES) followed by a fluorescent reporter gene (e.g., GFP) is recommended.

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid encoding Y4R (e.g., pLV-Y4R-IRES-GFP)

-

Packaging plasmids (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))

-

Opti-MEM I Reduced Serum Medium

-

0.45 µm syringe filters

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid DNA mixture containing the transfer, packaging, and envelope plasmids.

-

Transfection:

-

For Lipofectamine 3000, follow the manufacturer's instructions for preparing the DNA-lipid complexes.

-

For PEI, mix the plasmid DNA with PEI at a 1:3 ratio (µg DNA: µg PEI) in serum-free medium, vortex briefly, and incubate for 15-20 minutes at room temperature.

-

-

Addition to Cells: Gently add the transfection complex dropwise to the HEK293T cells.

-

Incubation and Medium Change: Incubate the cells at 37°C in a 5% CO₂ incubator. After 12-16 hours, carefully aspirate the medium and replace it with fresh, complete growth medium.

-

Virus Harvest: Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

-

Virus Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral stock can be used immediately or aliquoted and stored at -80°C for long-term use.

Lentiviral Transduction of HEK293 Cells

This protocol details the procedure for infecting HEK293 cells with the produced Y4R-encoding lentivirus to generate a stable cell line.

Materials:

-

HEK293 cells

-

Lentiviral stock (from Protocol 1)

-

Complete growth medium (DMEM with 10% FBS)

-

Polybrene (8 mg/mL stock solution)

Protocol:

-

Cell Seeding: The day before transduction, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of infection.

-

Transduction:

-

Thaw the lentiviral stock on ice.

-

Prepare the transduction medium by adding the desired amount of lentivirus (based on the desired MOI) and Polybrene to the complete growth medium. A final Polybrene concentration of 4-8 µg/mL is recommended.

-

Aspirate the medium from the HEK293 cells and replace it with the transduction medium.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

-

Medium Change: After 24 hours, replace the transduction medium with fresh, complete growth medium.

-

Expansion and Selection: Allow the cells to grow for another 48-72 hours. If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells. If a fluorescent reporter is used, the percentage of transduced cells can be assessed by flow cytometry.

-

Establishment of Stable Cell Line: Expand the population of transduced cells to establish a stable Y4R-expressing cell line.

Western Blot Analysis of Y4R Expression

This protocol is for confirming the expression of the Y4R protein in the transduced HEK293 cells.

Materials:

-

Y4R-expressing HEK293 cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Y4R

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse the Y4R-expressing HEK293 cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from cell lysates onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-Y4R antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

cAMP Inhibition Assay